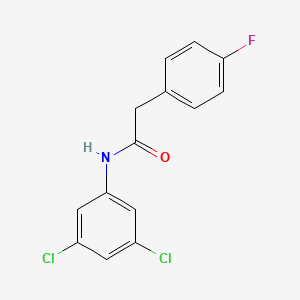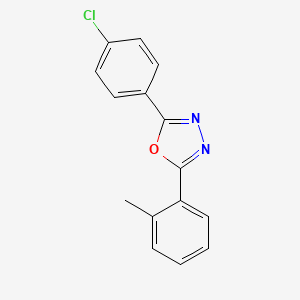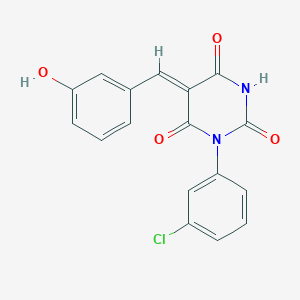![molecular formula C17H17NO5 B3461886 3-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3461886.png)
3-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
“3-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate” is a complex organic compound. It is related to the class of compounds known as chalcones . Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’, and biosynthesized via the shikimate pathway . They form one of the largest groups of bioactive natural products .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in the presence of a novel solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques such as IR, 1H-, 13C-NMR, and mass spectrometry . The spectroscopic analyses reveal diverse structure arrangements for the products . Molecular structure optimization of certain compounds can be performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .
Physical And Chemical Properties Analysis
The physical properties of similar compounds like density, freezing point, boiling point, and refractive index can be determined . The molecular weight of a related compound, 3-(2,5-Dimethoxyphenyl)propionic acid, is 210.23 g/mol .
Mécanisme D'action
The mechanism of action of similar compounds involves interactions with various biomolecules. For instance, 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139), (E)-2,6-difluoro-4′-methoxychalcone (L6H9), and 3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMPF-1) have been shown to stimulate NF-κB activation .
Safety and Hazards
Orientations Futures
The future directions for the study of “3-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate” and similar compounds could involve further exploration of their bioactivities, linking to their interactions at the biomolecular level where appropriate, and revealing their possible mechanisms of action . This could potentially introduce a new chemical space for exploitation for new drug discovery .
Propriétés
IUPAC Name |
[3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(19)23-14-6-4-5-12(9-14)17(20)18-15-10-13(21-2)7-8-16(15)22-3/h4-10H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNXDFCBRNRMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3461804.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B3461808.png)

![N-[3-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3461821.png)





![3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B3461875.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B3461879.png)


![5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B3461888.png)